Product packaging for Phenylmalonic acid(Cat. No.:CAS No. 2613-89-0)

Phenylmalonic acid

Cat. No.: B105457
CAS No.: 2613-89-0
M. Wt: 180.16 g/mol
InChI Key: WWYDYZMNFQIYPT-UHFFFAOYSA-N
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Description

Historical Perspectives on the Discovery and Initial Academic Inquiry of Phenylmalonic Acid

The academic inquiry into this compound and its derivatives dates back to the late 19th and early 20th centuries. Early research focused primarily on the synthesis and characterization of this organic compound. One of the standard early methods for preparing its esters, like diethyl phenylmalonate, was based on the work of chemists such as Wislicenus, first published in 1894. orgsyn.org

Historically, the commercial production of this compound derivatives often began with benzyl (B1604629) chloride. google.com This multi-step process typically involved converting benzyl chloride to benzyl cyanide, which was then used to produce phenylacetic acid and its esters. These intermediates could then be converted to diethyl phenylmalonate through reactions like treatment with diethyl carbonate or diethyl oxalate (B1200264) in the presence of a base. google.com These early synthetic routes, while foundational, were often described as lengthy and complex, requiring the isolation of several intermediate compounds. google.com

Another historical method for the preparation of this compound itself involved the carbonation of the enolate of phenylacetic acid. orgsyn.org Over time, efforts were made to improve upon these initial processes. For instance, a 1959 patent described a more direct and economical method for preparing this compound and its diesters from chlorobenzene (B131634), highlighting the ongoing academic and industrial interest in optimizing its synthesis. google.com

Property Value
Chemical FormulaC₉H₈O₄ biosynth.com
Molar Mass180.16 g/mol biosynth.com
AppearanceWhite crystalline solid/powder cymitquimica.comguidechem.com
Melting Point153 °C biosynth.com
CAS Number2613-89-0 cymitquimica.combiosynth.comguidechem.com

This table presents general properties of this compound.

Significance of this compound as a Research Subject in Contemporary Science

In contemporary science, this compound has established itself as a versatile and important molecule, primarily valued as a building block in organic synthesis and as a tool for biochemical investigation. cymitquimica.com

In the realm of organic and medicinal chemistry , this compound is a key intermediate in the synthesis of more complex molecules. smolecule.com Its structure allows for a variety of chemical transformations, including decarboxylation to form phenylacetic acid and esterification. smolecule.com It serves as a starting material for producing a range of pharmaceuticals, dyes, and agrochemicals. smolecule.comguidechem.com Notable examples include its use in synthesizing barbiturates and anticonvulsant drugs. Furthermore, it is a precursor for Sodium Indanylcarbenicillin, a β-lactam antibiotic. chemicalbook.com The compound and its derivatives, such as fluoro-phenyl-malonic acid diamide (B1670390) and α-fluoro-α-phenylmalonic acid, are of significant interest in drug design and medicinal chemistry, as the introduction of atoms like fluorine can alter the molecule's properties for developing new bioactive compounds. lookchem.comlookchem.com

In biological and biochemical research , this compound is utilized to study cellular processes and metabolic pathways. alfa-chemical.com It is particularly relevant in the context of Phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism. cymitquimica.comontosight.ai In individuals with PKU, the impaired breakdown of the essential amino acid phenylalanine can lead to the accumulation of its metabolites, including this compound. ontosight.ai Consequently, its levels can be monitored in clinical diagnostics to help assess and manage the disorder. ontosight.ai

The compound is also a critical substrate in enzymology. Researchers use this compound to study the mechanisms of enzymes such as arylmalonate decarboxylase (AMDase). researchgate.netresearchgate.net This enzyme catalyzes the highly stereoselective decarboxylation of arylmalonic acids, a reaction of great interest for producing optically pure compounds that are valuable in industrial synthesis. researchgate.net Studies on how enzymes like AMDase interact with this compound provide fundamental insights into enzyme function and catalysis. researchgate.net

A more distinct application has been observed in plant biology, where this compound, as a hydrolysis product of the antibiotic carbenicillin (B1668345), was found to inhibit root elongation while promoting root branching in certain plant species. nih.gov This demonstrates the compound's broad utility as a research tool across diverse scientific fields.

Field of Research Application of this compound Example Research Finding
Medicinal Chemistry Intermediate for drug synthesis. smolecule.comUsed as a starting material for Sodium Indanylcarbenicillin, a β-lactam antibiotic. chemicalbook.com
Organic Synthesis Building block for complex molecules. cymitquimica.comCan undergo decarboxylation to form phenylacetic acid or be used to synthesize dyes and agrochemicals. smolecule.comguidechem.com
Biochemistry/Clinical Diagnostics Study of metabolic disorders. ontosight.aiElevated levels are an indicator of Phenylketonuria (PKU), a genetic metabolic disorder. ontosight.ai
Enzymology Substrate for studying enzyme mechanisms. researchgate.netUsed to investigate the catalytic activity of arylmalonate decarboxylase (AMDase). researchgate.net
Plant Biology Investigating plant development. nih.govIdentified as a hydrolysis product of carbenicillin that inhibits root elongation. nih.gov

This table summarizes the diverse research applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B105457 Phenylmalonic acid CAS No. 2613-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropanedioic acid
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InChI

InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)
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InChI Key

WWYDYZMNFQIYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID5062552
Record name Propanedioic acid, phenyl-
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Molecular Weight

180.16 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Phenylmalonic acid
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CAS No.

2613-89-0
Record name Phenylmalonic acid
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Record name PHENYLMALONIC ACID
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Biosynthetic and Catabolic Pathways Involving Phenylmalonic Acid

Phenylalanine Metabolism and Phenylmalonic Acid as an Intermediate Metabolite

Under normal physiological conditions, the primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. However, when this enzyme is deficient, as is the case in PKU, phenylalanine accumulates and is shunted into alternative catabolic pathways. In these pathways, phenylalanine is first converted to phenylpyruvic acid. nih.gov Phenylpyruvic acid can then undergo further transformations, leading to the formation of several metabolites, including this compound.

The accumulation of phenylalanine and its byproducts is a hallmark of PKU. nih.govslideshare.net The alternative pathways serve as a clearance mechanism for excess phenylalanine, and the metabolites produced, including this compound, can be detected in the urine of individuals with this condition. nih.gov

Enzymatic Transformations within Phenylalanine Catabolism Leading to this compound Formation

The precise enzymatic steps leading to the formation of this compound from phenylalanine are not as well-defined as the primary catabolic pathway. The initial and crucial step in the alternative pathway is the transamination of phenylalanine to phenylpyruvic acid. youtube.com

From phenylpyruvic acid, the pathway to this compound is thought to involve several steps. One proposed route involves the oxidative decarboxylation of phenylpyruvic acid to phenylacetic acid. nih.gov Subsequently, phenylacetic acid would need to undergo a carboxylation reaction to form this compound. While enzymatic carboxylation of aromatic compounds is known to occur in biological systems, the specific enzyme responsible for the carboxylation of phenylacetic acid to yield this compound has not been definitively identified. future4200.comnih.govrsc.org

Another potential, though less documented, pathway could involve the direct conversion of phenylpyruvic acid to this compound. However, the enzymatic machinery for such a direct conversion has yet to be characterized.

Investigation of Metabolic Flux and Regulation in this compound Pathways

The study of metabolic flux and regulation of the pathways leading to this compound is complex and still an area of active research. Due to its nature as a component of an alternative metabolic route, the flux through this pathway is highly dependent on the concentration of phenylalanine. In individuals with PKU, the increased concentration of phenylalanine drives the flux towards the formation of phenylpyruvic acid and its downstream metabolites, including this compound. nih.gov

The regulation of this pathway is intrinsically linked to the regulation of the primary phenylalanine catabolic pathway. The activity of phenylalanine hydroxylase is a key regulatory point. nih.gov When this enzyme's activity is low or absent, the substrate (phenylalanine) is diverted to the alternative pathway.

Furthermore, the regulation of the broader phenylpropanoid pathway in plants, which also originates from phenylalanine, involves complex feedback mechanisms and transcriptional control. frontiersin.orgnih.gov While not directly related to this compound formation in mammals, these studies provide insights into the intricate ways in which phenylalanine metabolism can be controlled. Research into the metabolic flux of alternative phenylalanine catabolism in the context of PKU is ongoing, with metabolomics studies helping to elucidate the relative importance of different alternative pathways. ub.edu

Comparative Analysis of this compound Pathways Across Diverse Biological Systems

Information on the specific pathways for this compound biosynthesis and catabolism across diverse biological systems is limited. However, by examining the metabolism of the related compound, phenylacetic acid, in different organisms, we can infer potential comparative differences.

Bacteria: Many bacteria are capable of degrading phenylacetic acid. The aerobic degradation of phenylacetic acid in bacteria like Pseudomonas putida often involves the activation of phenylacetate (B1230308) to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase. wikipedia.org This is followed by a series of reactions, including ring hydroxylation and cleavage. nih.gov The focus of bacterial metabolism of phenylacetic acid appears to be on its complete breakdown for use as a carbon and energy source, rather than its conversion to this compound.

Fungi: Fungi also exhibit the ability to metabolize phenylacetic acid. In some fungal species, the degradation of phenylacetate involves hydroxylation to form 2-hydroxyphenylacetate or 4-hydroxyphenylacetate, which then enters further catabolic pathways. nih.govscispace.com Similar to bacteria, the fungal metabolism of phenylacetic acid is primarily geared towards its breakdown. There is no clear evidence of a pathway leading to the formation of this compound.

Plants: In plants, phenylalanine is a precursor to a vast array of secondary metabolites through the phenylpropanoid pathway. frontiersin.orgwikipedia.org This pathway leads to the synthesis of compounds like lignin, flavonoids, and coumarins. While plants possess an alternative pathway for phenylalanine biosynthesis via phenylpyruvate, the catabolism of phenylalanine and its derivatives is primarily channeled into the phenylpropanoid pathway. researchgate.net There is currently no substantial evidence to suggest a significant pathway for the formation of this compound in plants.

The following table summarizes the key intermediates and enzymes involved in the discussed pathways:

Pathway StagePrecursorIntermediateProductKey Enzyme(s) (where known)
Alternative Phenylalanine Catabolism PhenylalaninePhenylpyruvic acidPhenylacetic acidPhenylalanine transaminase, Phenylpyruvate decarboxylase
Proposed this compound Formation Phenylacetic acid-This compoundUnidentified carboxylase
Bacterial Phenylacetic Acid Degradation Phenylacetic acidPhenylacetyl-CoAVarious breakdown productsPhenylacetate-CoA ligase
Fungal Phenylacetic Acid Degradation Phenylacetic acid2-Hydroxyphenylacetate, 4-HydroxyphenylacetateVarious breakdown productsPhenylacetate hydroxylase
Plant Phenylpropanoid Pathway PhenylalanineCinnamic acid, p-Coumaric acidLignin, Flavonoids, etc.Phenylalanine ammonia-lyase (PAL)

Advanced Synthetic Methodologies for Phenylmalonic Acid and Its Analogues

Chemical Synthesis Approaches

The synthesis of phenylmalonic acid can be achieved through several chemical routes, each with distinct advantages and applications. These methods include carbonation, condensation, rearrangement, and oxidation reactions, as well as specialized techniques involving polyphosphoric acid.

Carbonation Reactions in this compound Synthesis

A significant method for synthesizing this compound involves the carbonation of organometallic intermediates. One prominent approach is the carbonation of benzylsodium. This process begins with the reaction of finely dispersed sodium with chlorobenzene (B131634) in toluene (B28343) to produce phenylsodium, which is then converted to benzylsodium. google.comgoogleapis.com Subsequent introduction of gaseous carbon dioxide under controlled temperature conditions (typically 30 to 60°C) yields the disodium (B8443419) salt of this compound. google.com This method can produce this compound in approximately 70% yield, alongside a 25% yield of phenylacetic acid as a byproduct. google.com The temperature of the carbonation step is a critical parameter influencing the product distribution; for instance, carbonation at -30°C results in a higher proportion of phenylacetic acid (60%) compared to this compound (40%). googleapis.com

Another variation involves the carbonation of the enolate of phenylacetic acid, providing an alternative route to this compound. orgsyn.org The choice of solvent and reaction conditions can be tailored to optimize the yield of the desired dicarboxylic acid. For example, using a mixture of toluene and ligroin as the solvent in the reaction of amyl chloride and sodium, followed by carbonation, has been reported to yield 33% this compound. acs.org

Table 1: Effect of Carbonation Temperature on this compound Yield
Carbonation Temperature (°C)This compound Yield (%)Phenylacetic Acid Yield (%)Reference
30-60~70~25 google.com
-304060 googleapis.com

Condensation Reactions in this compound Synthesis

Condensation reactions provide another versatile avenue for the synthesis of this compound and its esters. A classical approach is the condensation of ethyl phenylacetate (B1230308) with diethyl carbonate in the presence of a base, such as sodium ethoxide, to form diethyl phenylmalonate. beilstein-journals.org An alternative condensation strategy involves the reaction of ethyl phenylacetate with diethyl oxalate (B1200264), also mediated by sodium ethoxide, to produce diethyl phenyloxalylacetate. This intermediate can then be decarboxylated to afford diethyl phenylmalonate. google.com

Furthermore, this compound itself can be synthesized through the condensation of phenolic compounds with malonic acid under specific reaction conditions that favor the formation of the C-C bond. smolecule.com The efficiency of these condensation reactions is often dependent on the choice of reactants, catalyst, and reaction conditions. For instance, the synthesis of diethyl 2-(perfluorophenyl)malonate was achieved in a 47% isolated yield by reacting sodium diethyl malonate with hexafluorobenzene. beilstein-journals.org

Rearrangement Reactions Involving this compound Derivatives

Certain rearrangement reactions involving derivatives of this compound can also serve as a synthetic route to the parent acid or its analogues. smolecule.com For example, the reaction of this compound dihydrazide with 2,4-pentanedione leads to a novel rearrangement, resulting in the formation of 5,7-dimethyl-1-oxo-2-phenyl-1H-pyrazolo[1,2-α]pyrazol-4-ium-3-olate. researchgate.net While this specific example leads to a heterocyclic system, it highlights the potential for rearrangements within the this compound scaffold.

Other types of rearrangements, such as the Johnson-Claisen and Ireland-Claisen rearrangements, have been utilized in the synthesis of related dicarboxylic acid derivatives, demonstrating the broader applicability of sigmatropic shifts in constructing complex molecular frameworks. rsc.org Although not directly applied to this compound in the cited literature, these principles could potentially be adapted for its synthesis.

Oxidation-Based Syntheses of this compound

Oxidation reactions represent a less common but viable approach for the synthesis of dicarboxylic acids. While direct oxidation methods for this compound are not extensively detailed in the provided context, the principles of oxidizing substituted aromatic or aliphatic precursors are well-established. For instance, adipic acid is commercially produced by the oxidation of a cyclohexanone/cyclohexanol mixture with nitric acid. mdpi.comnih.gov This strategy involves the cleavage of a cyclic precursor to form a linear dicarboxylic acid. Analogous strategies could potentially be envisioned for this compound, starting from appropriately substituted cyclic precursors. The oxidation of cyclohexene (B86901) with reagents like potassium permanganate (B83412) or dichromate and sulfuric acid also yields adipic acid, further illustrating the utility of oxidative methods in dicarboxylic acid synthesis. orgsyn.org

Polyphosphoric Acid-Mediated Synthetic Routes for this compound Derivatives

Polyphosphoric acid (PPA) has emerged as a powerful reagent in organic synthesis, particularly for mediating Friedel-Crafts acylation and cyclization reactions. ccsenet.org PPA can be used to synthesize derivatives of this compound through acylation of aromatic compounds. For example, the acylation of anisole (B1667542) with this compound in the presence of PPA yields the corresponding acylated product. ccsenet.org This method is particularly effective for aromatic rings bearing electron-donating groups, leading to high yields of the para-substituted product. ccsenet.org

A notable application of this methodology is the direct double Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with this compound, which provides a convenient route to 2-phenyl-1,3-indanedione derivatives, key intermediates in the synthesis of molecular motors. acs.org This PPA-mediated approach can significantly shorten synthetic sequences compared to traditional methods like Claisen condensation. acs.org However, it is important to note that acylation with malonic acid ester derivatives or cyanoacetic acid does not proceed under these conditions. ccsenet.org

Table 2: PPA-Mediated Acylation with Malonic Acid Derivatives
Aromatic SubstrateAcylating AgentProduct TypeReference
AnisoleThis compoundAcylated aromatic ccsenet.org
TolueneDiethylmalonic acidAcylated aromatic ccsenet.org
ThiopheneMethylethylmalonic acidAcylated aromatic ccsenet.org
1,2-DimethoxybenzeneThis compound2-Phenyl-1,3-indanedione derivative acs.org

Chemoenzymatic Synthesis Strategies

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for producing optically pure compounds with high selectivity under mild conditions. nih.gov In the context of this compound and its derivatives, enzymes can be employed for stereoselective transformations.

A key enzyme in this field is arylmalonate decarboxylase (AMDase), which catalyzes the enantioselective decarboxylation of α-aryl-α-alkylmalonic acids to produce optically active α-arylalkanoic acids. frontiersin.org For example, the chemoenzymatic synthesis of optically pure flurbiprofen (B1673479) has been explored, where AMDase-mediated decarboxylation of a corresponding malonic acid derivative is a crucial step. frontiersin.org This approach often involves the chemical synthesis of a prochiral malonic acid substrate, followed by enzymatic resolution to obtain the desired enantiomer.

Isotope labeling studies have been instrumental in elucidating the stereoselectivity of these enzymatic reactions. For instance, using 13C-labeled α-methyl-α-phenylmalonic acid, it was demonstrated that the enzyme selectively removes one of the two carboxyl groups based on the stereochemistry of the substrate. frontiersin.org Chemoenzymatic strategies have also been extended to the synthesis of various other compounds, such as oligosaccharides and polymers, highlighting the versatility of combining chemical and biological catalysts. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of Phenylmalonic Acid

Decarboxylation Reactions of Phenylmalonic Acid

The decarboxylation of this compound, a reaction that involves the loss of a carboxyl group as carbon dioxide, is a key feature of its chemical profile. smolecule.com This process is highly sensitive to reaction conditions and plays a crucial role in synthetic applications.

Kinetics and Thermodynamics of this compound Decarboxylation

The decarboxylation of this compound to phenylacetic acid is a well-studied reaction. The kinetics of this process are influenced by the nature of the solvent and the species undergoing decarboxylation. In some solvent systems, the monoanion of this compound decomposes faster than the free acid. asianpubs.org The reaction mechanism involves an intramolecular proton transfer, as only compounds with at least one carboxylic proton are observed to be labile. rsc.org

Influences of Temperature and Solvent Conditions on Decarboxylation Pathways

Temperature is a critical factor in the decarboxylation of this compound. The reaction is often accelerated at elevated temperatures. smolecule.com For example, during esterification, temperatures exceeding 70°C can lead to increased decarboxylation, forming phenylacetic acid as a side product. The intermediate of this compound shows rapid decarboxylation above 50°C, highlighting the need for precise temperature control during its synthesis and subsequent reactions.

The solvent environment also plays a pivotal role. The rate of decarboxylation of this compound has been observed to show a maximum in dioxane-water mixtures, specifically in the region of 60-80% dioxane. asianpubs.org This trend is attributed to the kinetic solvent effect on the decarboxylation rate of the monoanion. asianpubs.org The choice of solvent can also influence the stability of intermediates and, consequently, the reaction pathway.

Esterification Reactions and Challenges Associated with this compound

Esterification of this compound is a common synthetic transformation, yet it presents significant challenges, primarily due to the compound's propensity for decarboxylation. smolecule.com The reaction with alcohols, typically under acidic conditions, can yield the corresponding diesters. smolecule.com However, careful control of reaction parameters is essential to minimize the formation of phenylacetic acid.

Challenges in the esterification process include:

Decarboxylation: The inherent instability of this compound leads to the loss of CO2, especially at higher temperatures.

Reaction Conditions: Achieving high yields requires optimization of catalyst, temperature, and solvent. For instance, using anhydrous hydrogen chloride as a catalyst in a benzene-methanol solvent system at 60°C can produce high yields of the corresponding ester. google.com

Stoichiometry: A large excess of the alcohol is often required to shift the equilibrium towards the formation of the ester. google.com

Parameter Traditional Method Optimized Method
Catalyst Sodium ethoxideCesium carbonate/Copper(I) iodide
Temperature (°C) 8060
Yield (%) 6578
By-products Phenylacetate (B1230308) (12%)Phenylacetate (5%)
Reaction Time (h) 124

This interactive table summarizes a comparative analysis of Claisen condensation conditions for synthesizing a derivative of this compound, highlighting the improvements in yield and reduction in by-products and reaction time with optimized methods.

Electrophilic and Nucleophilic Interactions of this compound in Synthetic Pathways

This compound and its derivatives can participate in both electrophilic and nucleophilic interactions, making them versatile building blocks in organic synthesis. Research has focused on the reactivity of its derivatives with various electrophiles and nucleophiles to understand its role in different synthetic routes. The carbonyl carbon of the carboxyl groups in this compound acts as an electrophilic center, susceptible to attack by nucleophiles. ncert.nic.in Conversely, the enolate form of phenylmalonate esters can act as a nucleophile, reacting with electrophiles like alkyl halides.

The presence of the phenyl group and the two carboxylic acid functionalities influences the electronic nature of the molecule, allowing for a range of reactions. For instance, the phenyl ring can undergo electrophilic substitution, although the carboxylic acid groups are deactivating. The active methylene (B1212753) group, situated between the two carboxyls, is acidic and can be deprotonated to form a carbanion, a potent nucleophile.

Intramolecular Rearrangement and Cyclo-condensation Reactions of this compound Derivatives

Derivatives of this compound are known to undergo intramolecular rearrangement and cyclo-condensation reactions, leading to the formation of various heterocyclic and cyclic compounds. smolecule.comresearchgate.net For example, this compound dihydrazide has been shown to react with 2,4-pentanedione through a novel rearrangement to form a pyrazolo[1,2-α]pyrazolone derivative. researchgate.net

Malonic acid derivatives, in general, are valuable reagents in cyclo-condensation reactions with dinucleophiles to form five-, six-, and seven-membered rings. nih.gov These reactions often yield "malonyl heterocycles" that contain a 1,3-dicarbonyl moiety. nih.gov The reactivity in these cyclizations can be influenced by the nature of the substituents on the malonic acid derivative and the reaction conditions. For instance, the use of polyphosphoric acid as a catalyst can promote cyclization to form indanones. ccsenet.org

Reactivity with Specific Reagents: this compound and Iodine Interactions

This compound exhibits specific reactivity with iodine. smolecule.com It reacts with aqueous iodine through an enol mechanism to form iodothis compound, which is a rather reactive species. researchgate.net This iodo-product can subsequently undergo hydrolysis, decarboxylation, and oxidation. researchgate.netacs.org The rate of the initial reaction with iodine can be described by the equation: -d[I₂]/dt = 126[I₂][PhMA]/(1 + (3.8 × 10⁴)[I₂]) at 25°C in 0.1 M acid. researchgate.net

This reactivity has been explored in the context of oscillating chemical reactions, such as the Briggs-Rauscher reaction. researchgate.netacs.org In such systems, this compound can act as a substrate that consumes iodine to form an iodo product and simultaneously produces iodide. lookchem.com The stability of the iodinated product is a key factor in the dynamics of these oscillating systems. acs.org

Spectroscopic and Advanced Analytical Characterization of Phenylmalonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. uobasrah.edu.iq It provides information on the connectivity and chemical environment of atoms by observing their behavior in a magnetic field. For phenylmalonic acid, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

¹H NMR Spectroscopic Analysis of this compound and Its Derivatives

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons in a molecule. dcu.ie In this compound, the spectrum will show distinct signals corresponding to the protons on the phenyl ring and the methine proton. The aromatic protons of the phenyl group typically appear in the chemical shift range of δ 7.2–7.5 ppm. The single methine proton (the CH group attached to the two carboxylic acid groups and the phenyl ring) will have a characteristic chemical shift. The integration of these signals provides a ratio of the number of protons of each type, confirming the molecular structure.

Derivatives of this compound will exhibit predictable changes in their ¹H NMR spectra. For instance, esterification of the carboxylic acid groups to form diethyl phenylmalonate would introduce signals for the ethyl groups, typically a quartet and a triplet, in the upfield region of the spectrum.

¹³C NMR Spectroscopic Analysis of this compound and Its Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. savemyexams.com The spectrum will show signals for the carboxyl carbons, the carbons of the phenyl ring, and the methine carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carboxyl carbons will appear at the downfield end of the spectrum (typically around 170 ppm or higher) due to the deshielding effect of the attached oxygen atoms. The aromatic carbons will have signals in the range of approximately 120-140 ppm, and the methine carbon will have its own characteristic chemical shift.

Analysis of ¹³C NMR spectra is crucial for confirming the presence of all carbon atoms and for studying the effects of substitution on the phenyl ring or modification of the carboxyl groups in derivatives of this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comwikipedia.org The FTIR spectrum of this compound provides a molecular "fingerprint" that can be used for identification. nih.gov

Key vibrational bands in the IR spectrum of this compound include:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often showing evidence of hydrogen bonding.

A strong, sharp absorption peak around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid groups.

Absorptions in the aromatic region, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at around 1450-1600 cm⁻¹.

Aromatic C-H bending vibrations can be observed at lower frequencies (around 700 cm⁻¹), which can provide information about the substitution pattern of the phenyl ring.

FTIR spectroscopy is also invaluable for monitoring chemical reactions involving this compound, such as esterification or decarboxylation, by observing the appearance or disappearance of characteristic functional group peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. iyte.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uobasrah.edu.iq For this compound, the molecular weight is 180.16 g/mol . nih.gov

In a typical mass spectrum of this compound, a molecular ion peak (M⁺) would be expected at m/z 180. The fragmentation pattern provides further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, 17 Da), a carboxyl group (-COOH, 45 Da), or a water molecule (-H₂O, 18 Da). This compound can also undergo decarboxylation (loss of CO₂, 44 Da). The mass spectrum of this compound shows prominent peaks at m/z 91, which corresponds to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment for compounds containing a benzyl (B1604629) group, and at m/z 136. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments, further confirming its identity. copernicus.org

Table 1: GC-MS Fragmentation Data for this compound

m/zRelative Intensity
9199.99
13645.80
4434.20
11818.20
9218.20

Data sourced from PubChem CID 75791 nih.gov

UV-Vis Spectroscopy in Kinetic and Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. thermofisher.com This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The phenyl group in this compound is a chromophore.

UV-Vis spectroscopy is widely employed in kinetic studies to monitor the rate of a reaction by observing the change in absorbance of a reactant or product over time. ntnu.no For instance, in the Belousov-Zhabotinsky oscillating reaction, where this compound can be used as the organic substrate, UV-Vis spectroscopy can track the concentration changes of the catalyst, such as the ferroin (B110374) complex, to understand the reaction kinetics. acs.orgacs.org The technique can also be used to study the mechanism of reactions involving this compound, such as its hydrogenation to adipic acid, by monitoring the conversion of the starting material. mdpi.com

Terahertz (THz) Spectroscopic Analysis of this compound Systems

Terahertz (THz) spectroscopy, which operates in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), is an emerging technique for studying low-frequency molecular vibrations, such as intermolecular interactions and lattice vibrations in crystalline solids. acs.orgmdpi.comresearchgate.net

This technique is sensitive to the collective vibrational modes of molecules and can provide unique fingerprint information for different crystalline forms (polymorphs) and for studying intermolecular interactions like hydrogen bonding. acs.org While specific THz studies on this compound are not extensively documented in the provided context, the principles of THz spectroscopy suggest its potential utility. For example, it could be used to characterize the solid-state structure of this compound and its derivatives, investigate the formation of co-crystals, or study the dynamics of hydrogen-bonded networks within its crystal lattice. acs.org The technique has been successfully applied to study other organic acids and complex systems, demonstrating its capability to distinguish between different solid-state forms and to probe intermolecular interactions. acs.orgacs.orgopticsjournal.net

Chromatographic Methods for Analysis and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective, whether it is for quantitative analysis or preparative isolation.

Liquid Chromatography (LC) Techniques for this compound Separation and Quantitation

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of organic acids like this compound due to its versatility and high efficiency. nih.govcreative-proteomics.com this compound, a polar dicarboxylic acid, is well-suited for analysis by reversed-phase (RP) or mixed-mode chromatography. cymitquimica.comnih.govlcms.cz

In reversed-phase HPLC, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase. For acidic compounds like this compound, the mobile phase is typically an acidified aqueous solution, often containing acetonitrile (B52724) or methanol (B129727) as an organic modifier. nih.govnih.gov The acidic conditions, usually achieved by adding formic acid, suppress the ionization of the carboxylic acid groups, leading to better retention and improved peak shape. nih.govlcms.cz

LC coupled with mass spectrometry (LC-MS) has become a powerful tool for the sensitive and selective quantification of organic acids. nih.govcreative-proteomics.comnih.gov Techniques like LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) and tandem mass spectrometry (LC-MS/MS) provide not only retention time data but also mass-to-charge ratio and fragmentation patterns, which allows for highly confident identification and quantification, even in complex biological samples. nih.govcreative-proteomics.com Derivatization, for instance using 3-Nitrophenylhydrazine, can be employed to enhance detection sensitivity in LC-MS/MS analysis. kyushu-u.ac.jp

Table 1: Exemplary Liquid Chromatography Conditions for Organic Acid Analysis Applicable to this compound

Parameter Condition 1 Condition 2 Condition 3
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) nih.gov Mixed-mode C18 Anion-Exchange lcms.cz Reversed-phase Sceptor HD-C kyushu-u.ac.jp
Mobile Phase A 0.1% Formic acid in water nih.gov Water with ammonium (B1175870) formate (B1220265) and formic acid (pH 2.9) lcms.cz 0.1% Aqueous formic acid kyushu-u.ac.jp
Mobile Phase B 0.1% Formic acid in 95% acetonitrile/5% water nih.gov Acetonitrile with 0.9% formic acid lcms.cz Acetonitrile kyushu-u.ac.jp
Elution Mode Gradient nih.gov Gradient lcms.cz Gradient kyushu-u.ac.jp
Detection Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) nih.gov Mass Detector (e.g., ACQUITY QDa) lcms.cz Tandem Mass Spectrometry (MS/MS) kyushu-u.ac.jp
Application Quantitative analysis in biological fluids nih.gov Analysis in food and beverages lcms.cz Diagnosis of organic acidemias kyushu-u.ac.jp

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of organic acids, valued for its high resolution and definitive identification capabilities. researchgate.net However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step to convert the non-volatile acid into a thermally stable and volatile derivative suitable for GC analysis. researchgate.netnih.gov

The most common derivatization method is silylation, where active hydrogens in the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the analyte. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.netnih.gov GC-MS is widely used in metabolic profiling to screen for inborn errors of metabolism. nih.govresearchgate.net

Table 2: Experimental GC-MS Data for this compound

Parameter Value
MS Type GC-MS nih.gov
Instrument SHIMADZU QP-1000EX nih.gov
Ionization Mode Electron Ionization (EI), Positive nih.gov
Top 5 Peaks (m/z) 91, 136, 44, 118, 92 nih.gov
Relative Abundance 99.99, 45.80, 34.20, 18.20, 18.20 nih.gov

Data sourced from PubChem, MoNA ID: JP011258. nih.gov

Ion Exclusion and Ion Exchange Chromatography for Organic Acid Profiling

For the comprehensive analysis of organic acid profiles in complex mixtures, ion chromatography techniques offer superior selectivity compared to reversed-phase methods. shimadzu.com The two primary modes used are ion-exclusion chromatography (IEC) and ion-exchange chromatography (IEX).

Ion-Exclusion Chromatography (IEC) is the preferred method for separating weak acids like carboxylic acids. mz-at.deecochem.com.co The stationary phase is typically a fully sulfonated polystyrene-divinylbenzene (PS-DVB) resin. mz-at.deecochem.com.co This creates a negatively charged surface. When an acidic mobile phase (e.g., dilute sulfuric acid) is used, strong acids are completely ionized and repelled from the stationary phase by electrostatic forces (Donnan exclusion), causing them to elute quickly. shimadzu.commz-at.de Weaker acids, such as this compound, exist in a state of suppressed ionization and can therefore penetrate the pores of the resin to varying degrees based on their pKa values, leading to their separation. shimadzu.commz-at.de

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. researchgate.net In anion-exchange chromatography, a positively charged stationary phase is used to retain anionic analytes. researchgate.net The sample is loaded onto the column, and the retained analytes are then eluted by a mobile phase containing ions (the eluent) that compete for the binding sites on the resin. This compound itself has been utilized as a dicarboxylic acid eluent in anion-exchange chromatography for the separation of inorganic anions. nih.gov

Table 3: Comparison of Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis

Feature Ion-Exclusion Chromatography (IEC) Ion-Exchange Chromatography (IEX)
Principle Separation based on pKa and Donnan exclusion from a charged stationary phase. shimadzu.commz-at.de Separation based on reversible electrostatic binding to an oppositely charged stationary phase. researchgate.net
Stationary Phase Typically a high-capacity cation exchange resin in H+ form (e.g., sulfonated PS-DVB). mz-at.deecochem.com.co Anion exchange resin (for acids) with positively charged functional groups. researchgate.net
Mobile Phase Dilute strong acid (e.g., H₂SO₄, HClO₄). shimadzu.comresearchgate.net Buffered solution with competing ions (e.g., NaOH, Na₂CO₃). shimadzu.com
Primary Application Separation of weak acids (e.g., carboxylic acids, alcohols) from strong acids and from each other. shimadzu.commz-at.de Separation of a wide range of ionic species, including organic acids, amino acids, and inorganic ions. researchgate.nettosoh.co.jp

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to this compound to elucidate its molecular conformation and the packing of its molecules in the crystal lattice. ug.edu.gh

The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c. ug.edu.gh In the solid state, the molecules are linked by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. ug.edu.ghbiosynth.com This hydrogen bonding results in the formation of parallel zig-zag chains of molecules. ug.edu.gh The study of its crystal structure provides fundamental insights into the intermolecular forces that govern its physical properties. It has also been used to understand the structure of its metallic salts and their effect as nucleating agents in polymers. tandfonline.comtandfonline.com

Table 4: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₉H₈O₄ nih.gov
Crystal System Monoclinic ug.edu.gh
Space Group P2₁/c ug.edu.gh
Unit Cell Dimensions
a 8.6494(4) Å ug.edu.gh
b 5.48733(10) Å ug.edu.gh
c 17.1706(6) Å ug.edu.gh
α 90° ug.edu.gh
β 90.1068(17)° ug.edu.gh
γ 90° ug.edu.gh
CSD Number 746029 nih.gov

Computational Chemistry and Theoretical Modeling of Phenylmalonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of phenylmalonic acid and its derivatives. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed understanding of electron distribution and orbital energies. researchgate.netphyschemres.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. physchemres.org

Table 1: Quantum Chemical Parameters for this compound Analogues

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
3-allyl-2-(propylthio) quinazolin-4(3H)-one) (APQ) - - -
(3-allyl-2-(allylthio) quinazolin-4(3H)-one) (AAQ) - - -
(3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one) (AYQ) - - 4.999

This table is based on data from a study on quinazoline (B50416) derivatives, which are structurally related to this compound, to illustrate the application of these calculations. physchemres.org

Furthermore, quantum chemical calculations can predict various other reactivity descriptors, such as:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution. physchemres.org

These parameters collectively provide a comprehensive picture of the molecule's reactivity and potential interaction with other chemical species.

Density Functional Theory (DFT) Studies on Molecular Geometry and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the spectroscopic properties of molecules like this compound. researchgate.netmdpi.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netresearchgate.net

These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules, such as in enzyme active sites or crystal lattices. acs.org The calculated geometric parameters, including bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

DFT calculations are also instrumental in predicting various spectroscopic properties, including:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net These predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the 1H and 13C NMR chemical shifts. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra of the molecule, providing insights into its electronic transitions. acs.org

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a this compound Analogue (2-Ethyl-2-phenylmalonamide)

Spectroscopic Data Experimental Value Theoretical (DFT/B3LYP)
FT-IR (cm⁻¹) Available Calculated
FT-Raman (cm⁻¹) Available Calculated
¹H NMR (ppm) Available Calculated (GIAO)
¹³C NMR (ppm) Available Calculated (GIAO)
UV-Vis (nm) Available Calculated

This table illustrates the comparative approach used in studies of related compounds. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of molecules like this compound over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. researchgate.net

For a molecule like this compound, which has rotatable bonds, MD simulations are essential for exploring its conformational landscape. molinstincts.com The molecule can exist in various conformations, and MD simulations can help identify the most stable or populated conformations and the energy barriers between them. nih.gov

Conformational analysis is particularly important for understanding how this compound and its analogues might bind to biological targets. The flexibility of the molecule can influence its ability to fit into a binding site and the strength of the interaction. nih.gov Clustering analysis of the MD trajectory can group similar conformations together, providing a clearer picture of the dominant shapes the molecule adopts. nih.gov

Recent advancements have combined MD simulations with machine learning techniques to analyze complex simulation data and identify key structural features that drive conformational changes and regulate biological activity. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for the accurate prediction of a wide range of spectroscopic parameters for this compound. nih.govmolinstincts.com As mentioned in section 6.2, DFT is a primary tool for this purpose.

The process typically involves:

Geometry Optimization: First, the molecule's geometry is optimized to find its lowest energy state using a method like DFT with a suitable basis set. mdpi.com

Frequency Calculations: Vibrational frequencies are then calculated at the optimized geometry. These frequencies correspond to the peaks observed in IR and Raman spectra. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

NMR Chemical Shift Calculations: Using the GIAO method, the magnetic shielding tensors for each nucleus are calculated, which are then converted into NMR chemical shifts. researchgate.net

Electronic Transition Calculations: TD-DFT is employed to calculate the energies of electronic excitations, which correspond to the absorption bands in UV-Vis spectra. acs.org

The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) used in the calculations. mdpi.com For instance, studies on similar dicarboxylic acids have shown that methods like B3LYP-D4/def2-QZVP provide reliable spectroscopic constants. acs.org

Table 3: Predicted Spectroscopic Parameters for Dicarboxylic Acids

Molecule Spectroscopic Parameter Computational Method
Adipic Acid Rotational Constants B3LYP-D4/def2-QZVP
Succinic Acid Infrared Frequencies DFT

This table is based on data from studies of related dicarboxylic acids to demonstrate the application of these predictive methods. acs.orgnih.gov

Theoretical Binding Energy and Selectivity Studies with this compound Analogues

Computational methods are crucial for studying the binding interactions of this compound analogues with various receptors, such as enzymes or synthetic hosts. acs.orgeie.gr These studies provide insights into the binding energy, which is a measure of the strength of the interaction, and the selectivity of the binding.

The binding energy (ΔE_binding) can be calculated using the following general formula: ΔE_binding = E_complex - (E_receptor + E_ligand)

Where:

E_complex is the total energy of the receptor-ligand complex.

E_receptor is the energy of the free receptor.

E_ligand is the energy of the free ligand (the this compound analogue). mdpi.com

DFT calculations are often employed to determine these energies. researchgate.net Studies on the enzymatic decarboxylation of α-methyl-α-phenylmalonate by arylmalonate decarboxylase have used DFT to investigate the reaction mechanism and enantioselectivity. acs.orgacs.org These studies have shown that the stereoselectivity can be dictated by the initial binding of the substrate to the enzyme's active site. researchgate.netacs.org For bulky substrates like α-methyl-α-phenylmalonate, only one binding mode may be energetically favorable, leading to high selectivity. acs.orgresearchgate.net

Molecular docking is another computational technique used to predict the preferred binding orientation of a ligand to a receptor and to estimate the binding affinity. f1000research.com These theoretical studies are invaluable for understanding the molecular basis of recognition and for the rational design of new molecules with improved binding properties. eie.gr

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
2-Ethyl-2-phenylmalonamide
3-allyl-2-(propylthio) quinazolin-4(3H)-one) (APQ)
(3-allyl-2-(allylthio) quinazolin-4(3H)-one) (AAQ)
(3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one) (AYQ)
Adipic Acid
Succinic Acid
α-methyl-α-phenylmalonate

Biocatalysis and Enzymatic Activity of Phenylmalonic Acid

Phenylmalonic Acid as a Substrate for Specific Enzymes in Phenylalanine Metabolism

The metabolism of the essential amino acid L-phenylalanine is a critical biochemical pathway. In the primary catabolic route, phenylalanine is converted to phenylpyruvic acid through a transamination reaction. nih.govsmolecule.com From phenylpyruvic acid, the pathway can proceed through several steps, including decarboxylation to form other metabolites. nih.gov While this compound is not a direct intermediate in the canonical phenylalanine degradation pathway, its structural similarity to pathway intermediates allows it to serve as a substrate for certain enzymes involved in related metabolic processes. alfa-chemical.com

This compound has been utilized to investigate the activity of enzymes that recognize aryl-substituted organic acids. researchgate.net For example, the catabolism of phenylalanine in some microorganisms involves its conversion to phenylacetate (B1230308), a process that requires decarboxylation steps. mdpi.com Enzymes capable of acting on aryl-substituted acids, such as arylmalonate decarboxylase, can recognize and process this compound, even if it is considered an "unnatural" substrate for which the enzyme did not specifically evolve. smolecule.comportlandpress.com The study of how these enzymes interact with this compound provides crucial information on their substrate specificity and catalytic mechanisms. alfa-chemical.com

Aryl/Alkenyl Malonate Decarboxylase (AMDase) and its Interaction with this compound Derivatives

Arylmalonate decarboxylase (AMDase) is a cofactor-independent enzyme originally isolated from Bordetella bronchiseptica (formerly Alcaligenes bronchisepticus) that has been a focal point of research due to its ability to catalyze the asymmetric decarboxylation of prochiral disubstituted malonic acids. smolecule.comresearchgate.net This reaction yields optically pure chiral carboxylic acids, which are valuable building blocks in the pharmaceutical industry, including profen non-steroidal anti-inflammatory drugs. researchgate.net this compound and its analogues are key substrates for studying and harnessing the capabilities of AMDase. portlandpress.comresearchgate.net

The proposed mechanism involves the enzyme-mediated, rate-limiting cleavage of one of the two carboxyl groups to form a planar, sp²-hybridized enediolate intermediate. smolecule.comresearchgate.net This intermediate is then stereoselectively protonated by a key amino acid residue in the active site to produce the chiral product. alfa-chemical.comresearchgate.net

Substrate Specificity and Kinetic Parameters of AMDase with this compound Analogues

The wild-type AMDase from B. bronchiseptica exhibits a broad substrate spectrum, accepting various aryl- and some alkenyl-substituted malonates. physiology.orgphysiology.org However, its efficiency varies significantly depending on the substrate's structure. This compound is a readily accepted substrate, often used for initial activity screening of AMDase mutants due to its relatively rapid turnover. aging-us.com

Kinetic studies reveal important structure-activity relationships. For instance, while both phenyl- and alkenyl-substituted malonates are substrates, the phenyl-containing compounds generally exhibit higher turnover numbers (kcat). aging-us.com This is attributed to the phenyl group's superior ability to stabilize the negative charge that develops in the enediolate intermediate during the decarboxylation step. physiology.orgaging-us.com Conversely, alkenyl substrates often show a higher affinity for the enzyme (lower Km) compared to their phenyl counterparts. aging-us.com The enzyme is sensitive to the substituents on the alpha-carbon; for example, introducing an ethyl group instead of a methyl group at the α-position can lead to a collapse of enzyme activity.

The table below presents kinetic parameters for wild-type AMDase with this compound and a key analogue.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
This compoundWild-Type AMDase1.8390217 aging-us.com
α-Methyl-α-phenylmalonateWild-Type AMDase134.30.33 aging-us.com
α-(Furan-2-yl) malonic acidWild-Type AMDase10.1188.218.6 physiology.org

This interactive table summarizes kinetic data, allowing for comparison between different substrates.

Stereochemistry of Enzyme-Catalyzed Decarboxylation of this compound Derivatives

This inherent stereoselectivity is a hallmark of AMDase and is dictated by the specific arrangement of the substrate within the active site, where the pro-(S) carboxylate is stabilized by hydrogen bonds from the "dioxyanion hole," positioning the pro-(R) carboxylate for cleavage and subsequent protonation by Cys188. researchgate.netnih.gov

Site-Directed Mutagenesis and Enzyme Engineering for Modified this compound Reactivity

The detailed understanding of the AMDase reaction mechanism has enabled extensive enzyme engineering through site-directed mutagenesis to alter its catalytic properties. A significant achievement was the inversion of its enantioselectivity. researchgate.netsmolecule.com Inspired by the structure of glutamate (B1630785) racemases, which have two catalytic cysteine residues, a key double mutant, G74C/C188S, was created. alfa-chemical.comsmolecule.com This placed a catalytic cysteine at the opposite side of the active site (position 74), leading to the protonation of the enediolate intermediate from the re-face and the exclusive formation of the (S)-product. alfa-chemical.comsmolecule.com

However, this inversion came at a great cost to efficiency, with the G74C/C188S variant showing a 20,000-fold reduction in activity compared to the wild-type enzyme. researchgate.netsmolecule.com To overcome this, directed evolution strategies, such as iterative saturation mutagenesis, were applied. By targeting residues within the hydrophobic pocket of the active site, researchers successfully enhanced the activity of the (S)-selective variant. researchgate.netcellsignal.com A sextuple variant (V43I/G74C/A125P/V156L/M159L/C188G) was developed that exhibited a 9,500-fold greater catalytic efficiency (kcat/Km) toward α-methyl-α-phenylmalonate than the original G74C/C188S variant. researchgate.netcellsignal.com

Mutagenesis has also been employed to expand the substrate scope and improve process stability. researchgate.netaging-us.com For example, the double mutant P14V/P15G created more space in the substrate-binding pocket, leading to an 11-fold increase in activity towards phenylmalonate. aging-us.com These engineering efforts highlight how the reactivity of AMDase with this compound and its derivatives can be rationally and effectively tailored for specific biocatalytic applications. researchgate.netresearchgate.net

Modulating Cellular Signaling Pathways and Gene Expression via this compound

Beyond its role as a substrate in enzymatic reactions, this compound, like other small organic acids, has been explored for its potential to influence cellular processes. alfa-chemical.comresearchgate.net Research on related compounds suggests that dicarboxylic acids can modulate various cellular signaling pathways, which in turn regulate gene expression and cellular responses. physiology.orgfrontiersin.org

For instance, malonic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in microglia. physiology.org Other dicarboxylic acids have been linked to the Wnt/β-catenin signaling pathway, which is crucial for cell fate decisions and development. frontiersin.org Furthermore, the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, can be activated by various small molecule compounds, leading to changes in the expression of genes involved in metabolism and cell survival. aging-us.com

While direct and extensive research on the specific effects of this compound on these major signaling cascades is still emerging, its use as a tool to study the effects of organic acids on gene expression and cell signaling is an area of active interest. researchgate.net The ability of such compounds to influence these fundamental cellular control systems underscores their potential as research tools to elucidate complex biological processes. cellsignal.com

Applications of Phenylmalonic Acid in Advanced Organic Synthesis

Phenylmalonic Acid as a Building Block for Complex Organic Molecules

The reactivity of the active methylene (B1212753) group and the two carboxylic acid functionalities in this compound make it an invaluable precursor for the synthesis of more elaborate molecular architectures. One of the cornerstone reactions leveraging this reactivity is the Knoevenagel condensation. In this reaction, this compound or its esters react with aldehydes or ketones to form a variety of substituted alkenes, which can then be further transformed into complex cyclic and heterocyclic systems.

A notable application of this strategy is in the synthesis of coumarins, a class of compounds with significant biological activities. The reaction of substituted salicylaldehydes with this compound esters, under basic conditions, leads to the formation of 3-phenylcoumarin (B1362560) derivatives. This transformation proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization.

Reactant 1Reactant 2Catalyst/ConditionsProduct Class
SalicylaldehydeDiethyl PhenylmalonatePiperidine, Ethanol3-Phenylcoumarins
Substituted BenzaldehydeMalononitrileBaseBenzylidene Malononitrile

Furthermore, the dicarboxylic nature of this compound allows for its participation in polymerization reactions, leading to the formation of polyesters and polyamides with tailored properties. The phenyl group imparts rigidity and aromaticity to the polymer backbone, influencing its thermal and mechanical characteristics.

Synthesis of Pharmaceutical Intermediates and Bioactive Compounds

The structural motif of this compound is embedded in a wide range of pharmaceutical agents and bioactive molecules. Its derivatives serve as key intermediates in the synthesis of drugs targeting various therapeutic areas. For instance, derivatives of this compound are utilized in the synthesis of barbiturates and other central nervous system depressants.

Another significant application lies in the synthesis of benzodiazepines, a class of psychoactive drugs. The condensation of o-phenylenediamine (B120857) with this compound derivatives can lead to the formation of the characteristic seven-membered diazepine (B8756704) ring system central to these compounds. nih.govmdpi.comijtsrd.comrsc.orgdntb.gov.ua

This compound DerivativeReactantProduct ClassTherapeutic Area
Diethyl PhenylmalonateUreaBarbituratesSedative-hypnotics
This compound Diethyl Estero-Phenylenediamine1,5-BenzodiazepinesAnxiolytics, Anticonvulsants

Utilization in Beta-Lactam Antibiotic Synthesis

Perhaps one of the most critical applications of this compound in medicinal chemistry is its role as a precursor in the synthesis of beta-lactam antibiotics, a cornerstone of antibacterial therapy. Specifically, this compound is a key starting material for the industrial production of Carbenicillin (B1668345) Indanyl Sodium, a broad-spectrum penicillin antibiotic. nih.govekb.egrxlist.comnih.govnih.gov

The synthesis involves the preparation of the indanyl hemiester of this compound. This intermediate is then activated, for example with pivaloyl chloride, and subsequently reacted with 6-aminopenicillanic acid (6-APA), the core structural unit of penicillins. google.com This acylation step attaches the this compound-derived side chain to the 6-amino position of the 6-APA nucleus, ultimately yielding the active antibiotic molecule. rsc.org The indanyl ester group enhances the oral bioavailability of the drug.

Role in the Synthesis of Dyes and Agrochemicals

The versatility of this compound extends beyond the pharmaceutical realm into the synthesis of dyes and agrochemicals. In the dye industry, derivatives of this compound can be utilized as coupling components in the synthesis of azo dyes. The active methylene group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors. ekb.egunb.caresearchgate.netnih.gov While specific commercial examples are proprietary, the underlying chemistry is well-established.

In the field of agrochemicals, this compound derivatives have been explored for their potential as fungicides and herbicides. The introduction of a this compound moiety into a molecular structure can impart or enhance biocidal activity. For instance, certain phenylamide derivatives incorporating a malonic acid fragment have shown fungicidal properties. Research in this area focuses on synthesizing and screening novel derivatives for their efficacy against various plant pathogens. nih.govmdpi.commdpi.comresearchgate.net

Application AreaThis compound DerivativeReaction TypeResulting Product Class
DyesPhenylmalononitrileAzo couplingAzo Dyes
AgrochemicalsThis compound amidesVariousFungicides/Herbicides

Enantioselective Synthesis Utilizing this compound Derivatives

The creation of single-enantiomer chiral molecules is of paramount importance in modern organic synthesis, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. This compound derivatives have emerged as valuable substrates in the development of enantioselective synthetic methodologies.

One key strategy involves the enantioselective alkylation of arylacetic acids, which can be conceptually derived from this compound through a decarboxylation step. While not a direct use of a chiral auxiliary on this compound itself, this approach highlights the importance of the core structure. In these reactions, a chiral lithium amide can be used as a traceless auxiliary to direct the stereoselective addition of an alkyl group to the enediolate of the arylacetic acid, achieving high enantiomeric excess. nih.gov

Another approach involves the use of chiral auxiliaries temporarily attached to a this compound derivative. wikipedia.orguwindsor.cayork.ac.ukresearchgate.net These auxiliaries create a chiral environment around the reactive center, directing the approach of reagents to one face of the molecule over the other. After the desired stereocenter is established, the auxiliary can be cleaved and often recovered for reuse. While specific examples directly utilizing this compound with common chiral auxiliaries in widely published literature are not as prevalent as for other substrates, the principles of asymmetric synthesis are readily applicable.

Furthermore, enzymatic methods offer a powerful tool for the enantioselective transformation of this compound derivatives. For instance, arylmalonate decarboxylase (AMDase) can catalyze the enantioselective decarboxylation of α-aryl-α-alkylmalonic acids to produce optically active α-arylalkanoic acids. nih.gov

MethodSubstrateChiral InfluenceProductEnantiomeric Excess (ee)
Traceless Auxiliary AlkylationArylacetic AcidChiral Lithium Amideα-Alkyl Arylacetic AcidHigh
Chiral Auxiliary Directed ReactionThis compound EsterCovalently Bound Chiral AuxiliaryChiral this compound DerivativeVaries
Enzymatic DecarboxylationSubstituted this compoundArylmalonate Decarboxylase (AMDase)Chiral α-Arylalkanoic AcidHigh

Phenylmalonic Acid in Metabolic Disorders and Diagnostic Research

Role of Elevated Phenylmalonic Acid Levels as a Biomarker in Phenylketonuria (PKU)

Elevated levels of this compound serve as a crucial biomarker for Phenylketonuria (PKU). ontosight.ai In individuals with PKU, the primary metabolic pathway for phenylalanine is impaired, leading to its conversion into alternative byproducts. One such byproduct is phenylpyruvic acid, which can be further metabolized to this compound. hmdb.caontosight.ai Consequently, the concentration of this compound in bodily fluids, such as urine, is significantly increased in untreated or poorly managed PKU patients. ontosight.airesearchgate.net

The measurement of this compound, in conjunction with other metabolites like phenylalanine and phenylpyruvic acid, provides valuable diagnostic and monitoring information. ontosight.aiontosight.ai Its presence and concentration can help to confirm a PKU diagnosis, assess the severity of the condition, and, most importantly, monitor the effectiveness of dietary interventions aimed at controlling phenylalanine levels. ontosight.ai

Key Phenylalanine Metabolites in PKU:

Phenylalanine: The primary amino acid that accumulates. wikipedia.org

Phenylpyruvic acid: A keto-acid formed from the transamination of excess phenylalanine. hmdb.ca

Phenyllactic acid: A metabolite formed from the reduction of phenylpyruvic acid. egetipdergisi.com.tr

Phenylacetic acid: Another breakdown product that contributes to the characteristic "musty" odor in untreated individuals. hmdb.caontosight.ai

This compound: An important dicarboxylic acid metabolite indicative of phenylalanine overload. ontosight.ai

Diagnostic and Monitoring Methodologies for this compound in Clinical Contexts

The clinical assessment of this compound levels is integral to the diagnosis and management of PKU. Various analytical techniques are employed to quantify this and other related metabolites in biological samples, primarily urine.

Historically, methods like gas chromatography-mass spectrometry (GC-MS) have been the standard for analyzing urinary organic acids. nih.govresearchgate.net While effective, this technique can be time-consuming. nih.govresearchgate.net More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a rapid, specific, and precise method for determining levels of this compound and other biomarkers. egetipdergisi.com.trsigmaaldrich.com These advanced methods offer high sensitivity and the ability to analyze multiple compounds in a single run, making them highly suitable for newborn screening programs and routine patient monitoring. nih.govsigmaaldrich.com

Regular monitoring of urinary metabolites, including this compound, is essential to ensure that dietary treatment is effective in maintaining phenylalanine levels within a safe range, thereby preventing the accumulation of toxic byproducts. ontosight.ai

Comparison of Analytical Techniques:

TechniqueAdvantagesDisadvantagesCommon Use
Gas Chromatography-Mass Spectrometry (GC-MS) Well-established, capable of detecting hundreds of organic acids. nih.govTime-consuming due to derivatization steps. nih.govresearchgate.netHistorical standard for organic acid analysis. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Rapid, highly specific, and sensitive. egetipdergisi.com.trsigmaaldrich.comHigher initial instrument cost.Modern newborn screening and patient monitoring. nih.govsigmaaldrich.com

Impact of this compound Accumulation on Metabolic Homeostasis

For instance, the excessive presence of these metabolites can affect energy metabolism pathways. researchgate.net Some studies on related organic acids in other metabolic disorders suggest they can act as metabolic inhibitors and uncouplers of oxidative phosphorylation, the process that generates the majority of cellular energy (ATP). researchgate.netnih.gov This disruption in energy production can have wide-ranging effects on cellular function, particularly in the brain, which has high energy demands. The accumulation of various organic acids can also lead to a state of metabolic acidosis.

Furthermore, the overload of phenylalanine and its metabolites can saturate transporters at the blood-brain barrier, which are responsible for carrying large neutral amino acids (LNAAs) into the brain. egetipdergisi.com.tr This competitive inhibition reduces the brain's uptake of other essential amino acids like tyrosine and tryptophan, which are precursors for important neurotransmitters such as dopamine (B1211576) and serotonin. e-cep.org This disruption of neurotransmitter synthesis is a key factor in the neurological and cognitive impairments seen in untreated PKU. hmdb.ca

Research into Dietary Interventions and Their Effect on this compound Levels

The cornerstone of PKU management is a strict, lifelong diet low in phenylalanine. mdpi.commedscape.comnih.gov This dietary therapy aims to restrict the intake of natural protein from foods like meat, dairy, and nuts, while supplementing with special phenylalanine-free medical formulas to meet protein and other nutritional needs. amegroups.orgnih.gov

The primary goal of this dietary intervention is to maintain blood phenylalanine concentrations within a target therapeutic range, which in turn reduces the production and accumulation of its abnormal metabolites, including this compound. wikipedia.orgnih.gov Successful dietary management leads to a significant decrease in the urinary excretion of this compound and other related compounds, indicating good metabolic control. ontosight.airesearchgate.net

Research continues to explore ways to improve dietary management and its outcomes. This includes the development of more palatable medical foods and the investigation of alternative therapies. amegroups.org One area of research involves the supplementation with large neutral amino acids (LNAAs), which compete with phenylalanine for transport across the blood-brain barrier, potentially reducing its neurotoxic effects. nih.govamegroups.org Studies have shown that adherence to a low-phenylalanine diet significantly lowers blood phenylalanine levels and is associated with better intellectual outcomes. nih.gov The monitoring of urinary organic acids, including this compound, remains a critical tool for assessing the effectiveness of these dietary strategies. ontosight.ai

Emerging Research Directions and Future Perspectives on Phenylmalonic Acid

Exploration of Novel Enzymatic and Biocatalytic Applications for Phenylmalonic Acid

The field of biocatalysis is increasingly looking towards enzymes to perform complex chemical transformations with high selectivity and under environmentally benign conditions. This compound and its derivatives are at the center of this research, with enzymes like arylmalonate decarboxylase (AMDase) showing significant promise. researchgate.net

AMDase, sourced from organisms like Bordetella bronchiseptica, catalyzes the enantioselective decarboxylation of α-disubstituted malonic acids to produce optically pure carboxylic acids. researchgate.netfrontiersin.org This capability is highly valuable for the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org Research has focused on improving the stability and efficiency of AMDase for industrial applications. Immobilization of the enzyme on solid supports is a key strategy being explored to enhance its operational stability, allowing for easier separation and reuse in biocatalytic processes. frontiersin.org

Recent studies have identified and characterized new AMDases with high enantioselectivity. frontiersin.org For instance, three novel AMDases demonstrated over 99% enantiomeric excess for the (R)-enantiomer of flurbiprofen (B1673479). researchgate.net The pH optima for these enzymes were found to be in the neutral to slightly acidic range. frontiersin.org Furthermore, penicillin G acylase (PGA) has been shown to asymmetrically hydrolyze dimethyl phenylmalonate, yielding the chiral monoester with high specificity. researchgate.net This opens up avenues for producing enantiopure active pharmaceutical ingredients. researchgate.net

Table 1: Investigated Enzymes for this compound Biotransformation

Enzyme Source Organism Substrate Product Key Findings
Arylmalonate Decarboxylase (AMDase) Bordetella bronchiseptica Arylmalonic acid derivatives Optically pure arylpropionic acids (e.g., profens) High enantioselectivity; stability improved by immobilization. researchgate.netfrontiersin.org
Penicillin G Acylase (PGA) E. coli Dimethyl phenylmalonate (+)-methyl phenylmalonate Fully specific for the diester, producing the chiral monoester. researchgate.net
Novel AMDases (AmdA, AmdP, AmdV) Variovorax sp., Polymorphum gilvum This compound, profen precursors (R)-enantiomers of profens High (R)-selectivity (>99% ee) for naproxen (B1676952) and flurbiprofen synthesis. frontiersin.org

Development of Advanced Analytical Techniques for this compound Quantification and Characterization

Accurate and efficient quantification and characterization of this compound and its metabolites are crucial for both research and potential diagnostic applications. While traditional methods like gas chromatography-mass spectrometry (GC-MS) have been used, there is a drive towards developing more advanced techniques. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for organic acid analysis. creative-proteomics.com It offers high-throughput capabilities and can detect compounds in the low nanomolar range. researchgate.netcreative-proteomics.com The recent introduction of high-resolution mass spectrometry (HRMS) platforms like time-of-flight (TOF) and Orbitrap MS further enhances analytical power, enabling both targeted quantification and untargeted screening of metabolites. nih.gov For instance, a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) method has been developed for the quantitative analysis of urinary organic acids, facilitating the screening of inborn errors of metabolism. nih.gov

Other techniques used for the analysis of organic acids include:

High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a widely used method. shimadzu.comresearchgate.net Reversed-phase chromatography on a C18 column is a common approach, though challenges with retaining polar organic acids exist. creative-proteomics.comresearchgate.net

Ion Chromatography (IC): This technique is effective for separating highly polar analytes like polycarboxylic acids. creative-proteomics.com

Capillary Electrophoresis (CE): CE also provides good separation for highly polar compounds. creative-proteomics.com

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray crystallography are used to characterize the structure of this compound and its complexes. biosynth.comresearchgate.net FTIR can provide evidence for hydrogen bonding in acid-extractant complexes during reactive extraction processes. researchgate.net

Table 2: Comparison of Analytical Techniques for this compound

Technique Principle Advantages Limitations
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry. creative-proteomics.com High sensitivity and specificity, high-throughput. nih.govcreative-proteomics.com Primarily for targeted analysis unless using HRMS. nih.gov
GC-MS Separation by gas chromatography, detection by mass spectrometry. Good for volatile compounds. Can be time-consuming, may require derivatization for non-volatile compounds. nih.govshimadzu.com
HPLC-UV Separation by high-performance liquid chromatography, detection by UV absorbance. shimadzu.com Widely available, robust. Lower sensitivity than MS, challenges with polar analytes. creative-proteomics.com
FTIR Spectroscopy Measures absorption of infrared radiation to identify functional groups. biosynth.com Provides structural information, useful for studying interactions. researchgate.net Not a quantitative technique on its own.
X-ray Crystallography Determines the 3D atomic structure of a crystalline solid. biosynth.com Provides definitive structural information. Requires a single crystal of the compound.

Integration of Computational and Experimental Approaches for Reaction Pathway Prediction and Optimization

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical reactions involving this compound. Computational tools are increasingly used to predict reaction pathways, understand reaction mechanisms, and guide experimental design. rsc.org

For instance, computational investigations into the electrochemical hydrogenation of unsaturated carboxylic acids are helping to decipher reaction pathways and selectivity. rsc.org While computed free energies may not always predict the preferred pathway, local reactivity descriptors like Fukui indices can provide valuable insights. rsc.org In the context of biocatalysis, computational simulations are used to understand the molecular basis of enzyme activity and selectivity. Empirical valence bond and metadynamics simulations have been performed on AMDase to elucidate the factors determining the reaction outcome, supporting a mechanism driven by ground-state destabilization. researchgate.net

Experimental optimization often involves systematically varying reaction parameters such as temperature, time, and the concentration of reactants and catalysts. rsc.orgacs.org For example, in the synthesis of dimethyl phenylmalonate, the molar ratio of methanol (B129727) to this compound was found to be a critical factor for achieving high yields. google.com Similarly, response surface methodology (RSM), a statistical approach, has been used to optimize the reactive extraction of other dicarboxylic acids, a technique that could be applied to this compound. researchgate.net

The integration of these approaches allows for a more rational and efficient development of new synthetic routes and processes. Computational predictions can narrow down the experimental conditions to be tested, while experimental results provide crucial data for refining and validating computational models.

Investigation of this compound in New Material Science Applications

The unique structure of this compound makes it an interesting building block for the synthesis of new materials. Its derivatives are being explored for applications in polymers and luminescent materials.

One area of investigation is the use of metallic salts of this compound as nucleating agents for polymers. tandfonline.com A study on poly(L-lactide) (PLLA), a biodegradable polymer, found that certain metal salts of this compound can act as effective nucleating agents, influencing the crystallization behavior and spherulitic morphology of the polymer. tandfonline.com Calcium and cadmium salts were identified as good nucleating agents, while others like lithium, sodium, and magnesium salts were moderate. tandfonline.com The presence of these nucleating agents increased the number and decreased the size of spherulites without altering the crystal structure of the PLLA. tandfonline.com

Another promising application is in the field of luminescent materials. Rare earth complexes with this compound have been synthesized and their photoluminescent properties studied. iaea.org Complexes with europium (Eu³⁺) and terbium (Tb³⁺) ions are of particular interest due to their emissive properties. iaea.org The this compound ligand can effectively transfer energy to the rare earth ion, leading to characteristic luminescence. iaea.org Such materials have potential applications in lighting and display technologies.

Expanding the Scope of this compound in Biomedical Research Beyond PKU

While this compound is a known metabolite in phenylketonuria (PKU), a genetic disorder of phenylalanine metabolism, its biomedical relevance may extend beyond this condition. nih.govgeorgetown.edu In PKU, elevated levels of phenylalanine and its metabolites, including phenylacetic acid (to which this compound can be related through decarboxylation), are associated with neurological damage and oxidative stress. smolecule.comresearchgate.net

Research into the biological activities of this compound and its derivatives is uncovering new potential therapeutic applications. For instance, derivatives of this compound are being explored for the development of catalytic antibodies, which have potential uses in targeted therapies. this compound itself has been used as a starting material in the synthesis of Sodium Indanylcarbinicillin, a compound that has been investigated for its blood pressure-reducing effects and as a β-lactam antibiotic. pharmaffiliates.comchemicalbook.com

Furthermore, studies have investigated the effects of penicillin derivatives and their hydrolyzed products, including this compound, on plant root development. nih.gov In one study, this compound was found to inhibit root elongation. nih.gov This suggests that this compound and its derivatives could have applications in agriculture or as tools for studying plant biology.

The exploration of this compound's role in other biological processes is an active area of research. Understanding its interactions with various enzymes and cellular pathways could lead to the discovery of new therapeutic targets and biomedical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.